Lipophilicity Elevation vs. Salicylamide: XLogP3 Delta of +1.71
The target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 2.6) compared to the non-fluorinated parent scaffold salicylamide (XLogP3 = 0.89) [1]. This +1.71 log unit increase is directly attributable to the 5-trifluoromethyl substitution and translates into improved membrane permeability characteristics, a critical parameter for intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Salicylamide (2-hydroxybenzamide); XLogP3 = 0.89 |
| Quantified Difference | ΔXLogP3 = +1.71 |
| Conditions | Computed by XLogP3 algorithm (PubChem-derived) [1] |
Why This Matters
For procurement decisions in drug discovery, the >2.9-fold increase in lipophilicity directly influences compound partitioning, solubility, and passive permeability, making the trifluoromethyl analogue the preferred scaffold when enhanced cellular uptake is required.
- [1] kuujia.com. Cas no 933982-96-8 (2-Hydroxy-5-(trifluoromethyl)benzamide). XLogP3 value reported. https://www.kuujia.com/cas/933982-96-8 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 3389 (Salicylamide). XLogP3 value reported. https://pubchem.ncbi.nlm.nih.gov/compound/3389 (accessed 2026-04-24). View Source
